1h-Pyrrolo[3,4-b]quinoxaline
Description
1H-Pyrrolo[3,4-b]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and quinoxaline system. Its structure consists of a quinoxaline core (a benzene ring fused with a pyrazine ring) bridged by a pyrrole moiety at the [3,4-b] position. This compound and its derivatives are of significant interest due to their versatile applications in medicinal chemistry and materials science. Additionally, derivatives like 2-aryl-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxaline exhibit reactivity with tetracyanoethylene (TCNE), yielding α-dicyanomethylene products relevant to organic synthesis .
Properties
CAS No. |
13930-67-1 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.187 |
IUPAC Name |
1H-pyrrolo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-11-6-10(9)13-8/h1-5H,6H2 |
InChI Key |
CJOYNCNSOQNQIX-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N=C2C=N1 |
Synonyms |
1H-Pyrrolo[3,4-b]quinoxaline (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline
- Structure: Contains a pyrazole ring fused to quinoline (benzene + pyridine).
- Synthesis : Primarily via Friedländer condensation, multicomponent reactions, or anthranilic acid derivatives . Microwave-assisted synthesis methods have also been optimized for efficiency .
- Key Differences : The pyrazole ring introduces distinct electronic properties compared to pyrrolo systems, influencing photophysical behavior .
Pyrrolo[1,2-a]quinoxaline
- Structure: A pyrrole ring fused to quinoxaline at the [1,2-a] position.
- Synthesis: Achieved via cyclization of hydrazinoquinoxalines or reactions with lead tetraacetate . Derivatives like 4,5-dihydro-4-(3-pyridinyl)-pyrrolo[1,2-a]quinoxaline exhibit anti-leukemic activity, highlighting biological relevance .
- Key Differences : The fusion position ([1,2-a] vs. [3,4-b]) alters ring strain and electronic conjugation, affecting reactivity and applications.
Thieno[3,4-b]pyrazine
- Structure : A thiophene ring fused with pyrazine.
- Applications: Notable as a transglutaminase 2 inhibitor in cancer research .
- Key Differences: Sulfur atoms in the thiophene ring enhance π-conjugation, making these compounds superior for charge-transfer applications compared to nitrogen-rich pyrrolo/quinoxaline systems.
Photophysical and Electronic Properties
A comparative study of 1H-pyrazolo[3,4-b]quinoline (PQ1) and 1H-pyrazolo[3,4-b]quinoxaline (PQX1) revealed:
- Fluorescence Behavior: PQX1 forms exciplexes with electron donors like DMA, whereas PQ1 shows intersystem crossing due to a smaller singlet-triplet energy gap .
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